3-(Adamantan-1-YL)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Adamantan-1-YL)-3-oxopropanal is an organic compound featuring an adamantane moiety attached to a propanal group. Adamantane, a diamondoid hydrocarbon, is known for its stability and unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-YL)-3-oxopropanal typically involves the reaction of adamantan-1-amine with a suitable aldehyde under controlled conditions. One common method includes the condensation of adamantan-1-amine with propanal in the presence of an acid catalyst, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Adamantan-1-YL)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-(Adamantan-1-YL)-3-oxopropanoic acid.
Reduction: 3-(Adamantan-1-YL)-3-hydroxypropanal.
Substitution: Various halogenated derivatives of the adamantane moiety.
Wissenschaftliche Forschungsanwendungen
3-(Adamantan-1-YL)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral and antibacterial properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(Adamantan-1-YL)-3-oxopropanal involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Adamantan-1-yl)ethanone: Shares the adamantane core but differs in the functional group attached.
3-(Adamantan-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Adamantan-1-yl)methanol: Contains an alcohol group instead of an aldehyde.
Eigenschaften
Molekularformel |
C13H18O2 |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-(1-adamantyl)-3-oxopropanal |
InChI |
InChI=1S/C13H18O2/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 |
InChI-Schlüssel |
DNTBEPSXLFPHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.